
CP-601927
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CP-601927 se ha investigado principalmente por su potencial para tratar el trastorno depresivo mayor. Ha mostrado actividad antidepresiva en modelos animales y se ha evaluado en ensayos clínicos como una adición a otras terapias antidepresivas . Además, su acción selectiva sobre el receptor nicotínico de acetilcolina α4β2 lo convierte en una herramienta valiosa para estudiar el papel de este receptor en diversas afecciones neurológicas .
Mecanismo De Acción
CP-601927 ejerce sus efectos uniéndose selectivamente y activando parcialmente el receptor nicotínico de acetilcolina α4β2 . Este receptor participa en la modulación de la liberación de neurotransmisores y la excitabilidad neuronal. Al actuar como un agonista parcial, this compound puede mejorar la actividad del receptor sin causar estimulación excesiva, lo que podría conducir a efectos terapéuticos en afecciones como el trastorno depresivo mayor .
Análisis Bioquímico
Biochemical Properties
CP-601927 is a partial agonist of the nicotinic acetylcholine (nAch) receptor α4β2 . As an agonist, it binds to these receptors and activates them, mimicking the action of the natural ligand, acetylcholine. The nature of these interactions involves the formation of non-covalent bonds between this compound and the receptor, leading to a conformational change that triggers downstream signaling pathways .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, by activating the α4β2 nicotinic acetylcholine receptor, this compound can influence the release of various neurotransmitters, thereby affecting neuronal communication and potentially influencing behaviors such as mood .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the α4β2 nicotinic acetylcholine receptor . As a partial agonist, it can bind to these receptors and induce a conformational change, leading to the activation of the receptor. This activation can then trigger downstream signaling pathways, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It has been used in clinical trials, suggesting that it has a reasonable degree of stability and can exert its effects over a sustained period .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, particularly in relation to its antidepressant-like activity
Metabolic Pathways
As a synthetic compound, it is likely metabolized by the liver, but the specific enzymes or cofactors it interacts with are not clearly defined .
Transport and Distribution
Given its role as a receptor agonist, it is likely that it is transported to areas of the body where its target receptors are expressed .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target receptors. As it is an agonist for the α4β2 nicotinic acetylcholine receptor, it is likely to be found in areas of the cell where these receptors are localized .
Métodos De Preparación
La síntesis de CP-601927 involucra varios pasos, comenzando con la preparación de la estructura central de benzazepina. La ruta sintética generalmente incluye:
Formación del anillo de benzazepina: Esto implica la ciclización de un precursor adecuado, a menudo a través de una serie de reacciones de condensación y ciclización.
Introducción de grupos funcionales: Se introducen grupos funcionales específicos, como los grupos trifluorometilo, al núcleo de benzazepina a través de reacciones como la halogenación y la sustitución nucleofílica.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
CP-601927 sufre varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales en el anillo de benzazepina, lo que puede alterar las propiedades farmacológicas del compuesto.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de átomos específicos dentro de la molécula, afectando su reactividad y estabilidad.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
CP-601927 está estructuralmente relacionado con otros agonistas parciales del receptor nicotínico de acetilcolina α4β2, como la vareniclina y CP-601932 . En comparación con estos compuestos, this compound ha mostrado una buena penetración en el cerebro y un perfil farmacocinético favorable . Su combinación única de alta afinidad y actividad agonista parcial en el receptor α4β2 lo distingue de otros compuestos similares .
Compuestos Similares
- Vareniclina
- CP-601932
- Dianiclina
- ABT-418
- ABT-089
Actividad Biológica
CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), developed primarily for its potential therapeutic effects in various central nervous system (CNS) disorders, including major depressive disorder (MDD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, research findings, and implications for clinical use.
This compound acts as a partial agonist at the α4β2 nAChR, which plays a crucial role in modulating neurotransmitter release and influencing mood regulation. By binding to these receptors, this compound can enhance dopaminergic activity in the mesolimbic pathway, which is associated with reward and pleasure, potentially alleviating symptoms of depression and anxiety .
Pharmacological Profile
The pharmacological profile of this compound has been evaluated through various preclinical and clinical studies. Notable findings include:
- Efficacy in Animal Models : In forced swim tests (FST), this compound significantly reduced immobility time across multiple doses (0.25 mg/kg to 1.5 mg/kg), indicating an antidepressant-like effect. The data suggest a dose-dependent response with statistical significance at all tested doses compared to saline controls .
- Behavioral Effects : In novelty-suppressed feeding tests, this compound increased the time to the first feeding episode, suggesting anxiolytic properties. However, it did not significantly reduce overall food intake in home cage settings .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. A study involving juvenile rats reported no significant adverse effects on learning, memory, or reproductive capacity. However, transient reductions in body weight were observed at higher doses (3 mg/kg), alongside the death of two males receiving this dose . These findings indicate a need for cautious dose management in potential clinical applications.
Clinical Trials
Clinical investigations have explored the efficacy of this compound as an adjunct treatment for MDD. A notable trial indicated that while this compound was generally well-tolerated, it did not demonstrate sufficient efficacy to warrant further development as a standalone antidepressant therapy . The compound's mechanism was hypothesized to involve modulation of monoamine neurotransmitter release, which aligns with its action on nAChRs.
Comparative Efficacy
The following table summarizes key findings from studies evaluating the biological activity of this compound against control groups:
Case Studies
In clinical settings, this compound has been investigated for its potential in enhancing existing antidepressant therapies. However, outcomes have been mixed, leading to its discontinuation in some trials due to insufficient efficacy compared to placebo controls .
Propiedades
IUPAC Name |
(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBTWYQAWEZHH-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357425-02-6 | |
Record name | CP-601927 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-601927 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP-601927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.